molecular formula C20H18FNO3 B11447144 9-(4-fluorophenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-fluorophenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11447144
M. Wt: 339.4 g/mol
InChI Key: ZIKVPYWTJDTDFE-UHFFFAOYSA-N
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Description

9-(4-fluorophenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic compound belonging to the class of chromeno[8,7-e][1,3]oxazin-2-ones. These compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorophenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves the condensation of 4-fluorobenzaldehyde with 4-propylphenol, followed by cyclization with an appropriate amine under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as propylphosphonic anhydride (T3P®) to facilitate the formation of the oxazinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorophenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

9-(4-fluorophenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H18FNO3/c1-2-3-13-10-19(23)25-20-16(13)8-9-18-17(20)11-22(12-24-18)15-6-4-14(21)5-7-15/h4-10H,2-3,11-12H2,1H3

InChI Key

ZIKVPYWTJDTDFE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)F

Origin of Product

United States

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